molecular formula C21H16N2O3S2 B2377849 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide CAS No. 896365-84-7

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

Cat. No.: B2377849
CAS No.: 896365-84-7
M. Wt: 408.49
InChI Key: MFZACUSNPGYCQV-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Moiety: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone to form the benzothiazole ring.

    Coupling with Phenyl Group: Using a coupling reagent such as palladium-catalyzed cross-coupling to attach the benzothiazole to a phenyl group.

    Introduction of Methylsulfonyl Group: Sulfonylation of the phenyl group using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions could target the benzothiazole ring or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with benzothiazole structures are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds might be explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrially, these compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or benzothiazole-2-thiol.

    Sulfonyl Benzamides: Compounds such as N-(phenylsulfonyl)benzamide.

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide is unique due to the combination of its benzothiazole and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)19-13-7-3-9-15(19)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-6-12-18(17)27-21/h2-13H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZACUSNPGYCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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